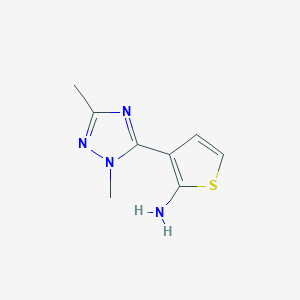

3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Description

3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound featuring a thiophene ring substituted with an amine group at the 2-position and a 1,3-dimethyl-1H-1,2,4-triazole moiety at the 3-position. Its molecular formula is C₈H₁₀N₄S, with a molecular weight of approximately 194.26 g/mol. The compound is synthesized via multi-step reactions involving thiophene derivatives and triazole precursors, often employing purification techniques like chromatography or recrystallization .

The structural combination of thiophene and triazole imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and agrochemicals.

Properties

Molecular Formula |

C8H10N4S |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

3-(2,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine |

InChI |

InChI=1S/C8H10N4S/c1-5-10-8(12(2)11-5)6-3-4-13-7(6)9/h3-4H,9H2,1-2H3 |

InChI Key |

KLANCWLVKTYMMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C2=C(SC=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.

Amine Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key considerations include the choice of solvents, catalysts, and temperature control to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux in polar solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole and thiophene derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its derivatives are being explored as potential treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s ability to modulate biological pathways makes it a promising candidate for further development.

Industry

In the industrial sector, 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is used in the development of agrochemicals, such as herbicides and fungicides. Its derivatives are also explored for their potential use in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with enzymes involved in cell division can result in anticancer activity, while its binding to microbial enzymes can lead to antimicrobial effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine are influenced by substituents on both the thiophene and triazole rings. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparisons

Impact of Heterocyclic Core Modifications

- Triazole vs. Pyrazole: Replacing the triazole with a pyrazole (as in 3-(5-ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine) alters hydrogen-bonding capacity.

- Thiophene vs. Benzene : Analogues with benzene rings (e.g., 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine) exhibit reduced conjugation effects compared to thiophene-containing compounds, impacting electronic properties and binding affinity .

Substituent Position and Bioactivity

- Thiophene Substituent Position : The 2-amine group on thiophene in the target compound enhances hydrogen bonding to biological targets, whereas 3-thiophenyl derivatives (e.g., 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine) show altered spatial orientation, affecting receptor fit .

- Triazole Substituents : Methyl groups on the triazole (target compound) improve metabolic stability compared to bulkier substituents like isobutyl, which may hinder transport across biological membranes .

Key Research Findings

Pharmacological Properties

- The target compound’s dimethyltriazole-thiophene scaffold demonstrates moderate enzyme inhibition (e.g., cytochrome P450), outperforming analogues like 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amine in binding affinity due to thiophene’s aromaticity .

- Compared to 5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine, the target compound exhibits lower antifungal activity but superior solubility, highlighting a trade-off between lipophilicity and bioavailability .

Biological Activity

3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiviral, and anticancer activities. We will explore case studies, research findings, and provide data tables summarizing key results.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a triazole moiety. Its chemical formula is , and it possesses a molecular weight of approximately 195.25 g/mol. The IUPAC name reflects its structural components: 3-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study focusing on triazole-containing phenylamines demonstrated high antibacterial activity against Staphylococcus aureus , with Minimum Inhibitory Concentration (MIC) values ranging from 10.1 to 62.4 µM for various derivatives . While specific data for 3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is limited, its structural similarity suggests potential efficacy against similar pathogens.

Antiviral Activity

Triazole derivatives have been investigated for their antiviral properties. A study on related compounds showed that certain triazole derivatives could alter neuraminidase activity in influenza viruses . Although specific data on the compound is not extensively documented in this context, the presence of the triazole ring is often linked to enhanced antiviral activity.

Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention in recent years. A systematic study evaluated various triazole compounds for their ability to inhibit cancer cell proliferation. Compounds with similar structural motifs have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their anticancer activity against HeLa and MCF7 cell lines. The results indicated that modifications to the triazole moiety significantly influenced biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.